

An In-depth Technical Guide to Diethylumbelliferyl Phosphate: Synthesis, Chemical Properties, and Applications

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Compound of Interest

Compound Name: Diethylumbelliferyl phosphate

Cat. No.: B1256386

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **diethylumbelliferyl phosphate** (DEUP), a fluorogenic compound with significant applications in biomedical research and drug development. This document details its synthesis, chemical properties, and its utility as a substrate for enzymatic assays, particularly for cholesterol esterase.

Introduction

Diethylumbelliferyl phosphate is a synthetic organophosphate compound that serves as a valuable tool for the detection and quantification of various hydrolase enzymes. Its core structure is based on 4-methylumbelliferone, a fluorescent coumarin. Upon enzymatic cleavage of the phosphate group, the highly fluorescent 4-methylumbelliferone is released, providing a sensitive method for monitoring enzyme activity. DEUP is particularly noted as a selective and potent inhibitor of cholesterol esterase, playing a crucial role in the study of steroidogenesis and lipid metabolism.^{[1][2][3]}

Chemical Properties

The chemical and physical properties of **diethylumbelliferyl phosphate** are summarized in the table below, providing essential data for its handling, storage, and application in experimental settings.

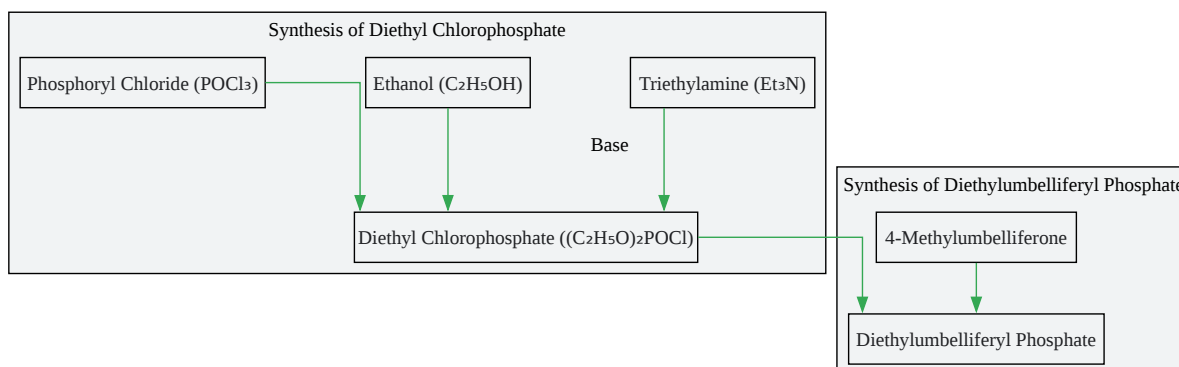
Property	Value	Reference(s)
Molecular Formula	C ₁₄ H ₁₇ O ₆ P	[4][5][6]
Molecular Weight	312.25 g/mol	[4][5][6]
CAS Number	897-83-6	[4][5][6]
Appearance	Colorless to yellow oil	[4][7]
Purity	≥98% (HPLC)	[4][5][6]
Solubility	Soluble in DMSO (>5 mg/mL)	[4][7]
Storage Conditions	-20°C	[4][7]
IC ₅₀ for Cholesterol Esterase	11.6 μM	[1][2][3]

Synthesis of Diethylumbelliferyl Phosphate

The synthesis of **diethylumbelliferyl phosphate** can be achieved through the phosphorylation of 4-methylumbelliferone using diethyl chlorophosphate. This reaction involves the formation of a phosphate ester bond between the hydroxyl group of 4-methylumbelliferone and the phosphorus atom of diethyl chlorophosphate.

Synthesis Pathway

The synthesis pathway involves two main stages: the preparation of the phosphorylating agent, diethyl chlorophosphate, and the subsequent reaction with 4-methylumbelliferone.



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Diagram 1: Synthesis pathway of **Diethylumbelliferyl Phosphate**.

Experimental Protocols

3.2.1. Synthesis of Diethyl Chlorophosphate

Diethyl chlorophosphate can be prepared via the Atherton-Todd reaction by chlorinating diethyl phosphite with carbon tetrachloride or by the reaction of phosphoryl chloride with ethanol in the presence of a base like triethylamine.^{[1][8]}

- Materials: Phosphoryl chloride, ethanol, triethylamine, anhydrous solvent (e.g., dichloromethane or toluene).
- Procedure:
 - In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve phosphoryl chloride in the anhydrous solvent and cool the mixture in an ice bath.

- Slowly add a solution of ethanol and triethylamine in the same solvent to the cooled phosphoryl chloride solution with constant stirring.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
- Monitor the reaction progress using thin-layer chromatography (TLC) or ^{31}P NMR spectroscopy.
- Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.
- The solvent is removed under reduced pressure, and the crude diethyl chlorophosphate is purified by vacuum distillation.

3.2.2. Synthesis of **Diethylumbelliferyl Phosphate**

- Materials: 4-Methylumbelliferone, diethyl chlorophosphate, a non-nucleophilic base (e.g., pyridine or triethylamine), and an anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile).
- Procedure:
 - Dissolve 4-methylumbelliferone and the base in the anhydrous solvent in a flask under an inert atmosphere.
 - Slowly add a solution of diethyl chlorophosphate in the same solvent to the mixture at 0°C .
 - Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
 - Quench the reaction with water or a saturated aqueous solution of ammonium chloride.
 - Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
 - Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

- Purify the crude product by column chromatography on silica gel to yield **diethylumbelliferyl phosphate** as a colorless to yellow oil.

Chemical Properties and Applications in Enzymatic Assays

Fluorogenic Properties

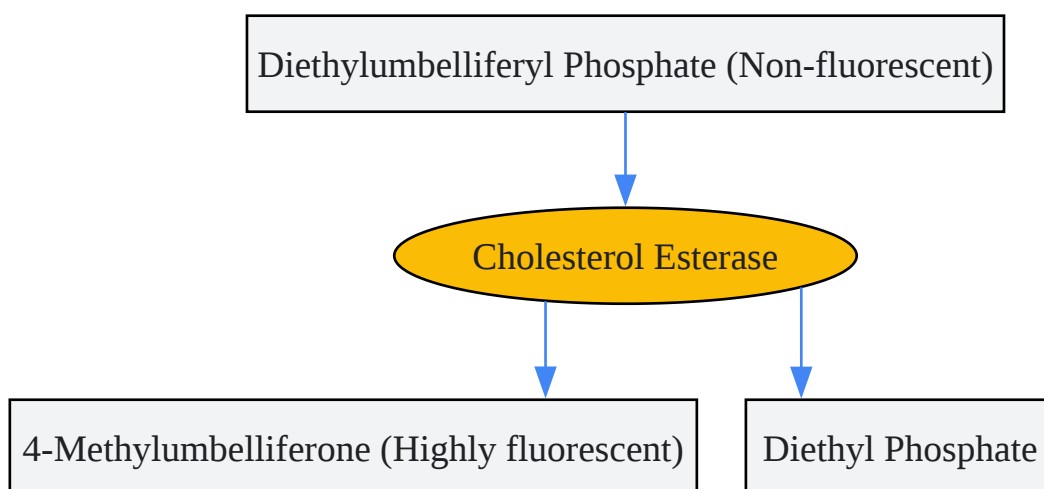
The utility of **diethylumbelliferyl phosphate** as a fluorogenic substrate lies in the enzymatic hydrolysis of the phosphate ester bond, which releases the highly fluorescent 4-methylumbelliferone. The fluorescence of 4-methylumbelliferone is pH-dependent.

pH	Excitation Maximum (nm)	Emission Maximum (nm)	Reference(s)
4.6	330	445-454	[1]
7.4	370	445-454	[1]
10.4	385	445-454	[1]

This pH-dependent fluorescence necessitates careful buffer selection for enzymatic assays to ensure optimal signal detection.

Application in Cholesterol Esterase Assays

Diethylumbelliferyl phosphate is a valuable tool for studying cholesterol esterase activity. The enzymatic reaction can be monitored by the increase in fluorescence resulting from the liberation of 4-methylumbelliferone.



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Diagram 2: Enzymatic hydrolysis of **Diethylumbelliferyl Phosphate**.

4.2.1. Experimental Protocol for Cholesterol Esterase Assay

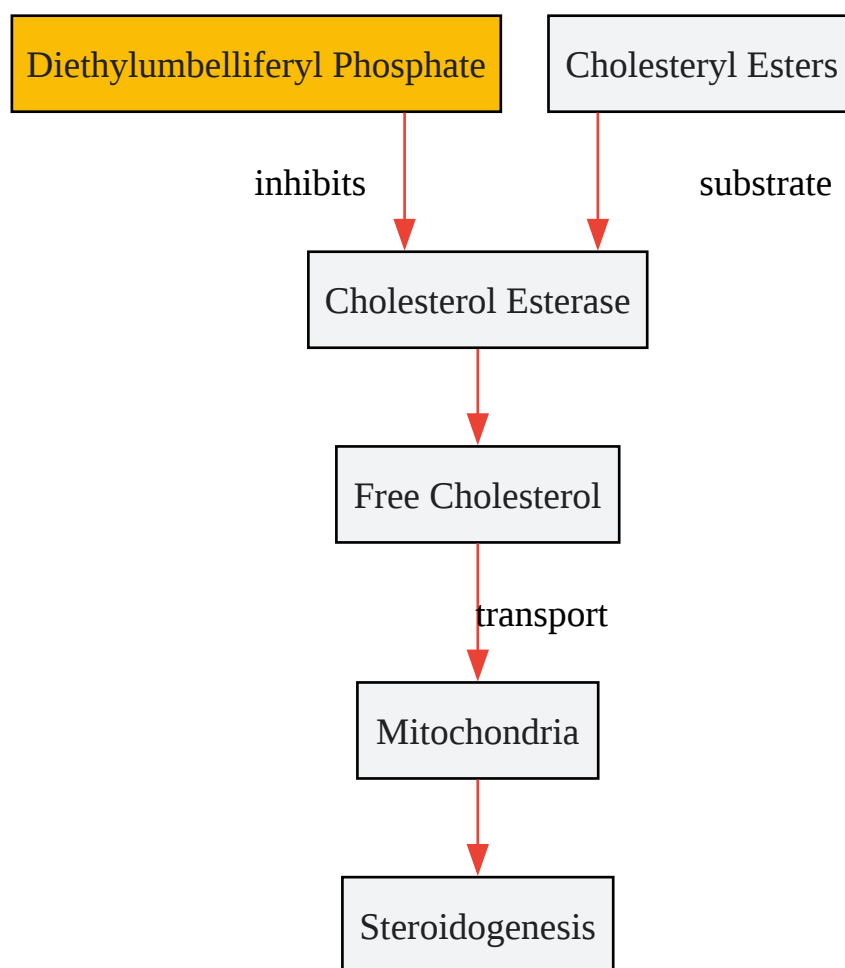
This protocol is adapted from general fluorometric lipase and esterase assays.[4][9]

- Materials:
 - **Diethylumbelliferyl phosphate** stock solution (e.g., 10 mM in DMSO).
 - Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4, containing a detergent like Triton X-100 to solubilize the substrate).
 - Cholesterol esterase enzyme solution.
 - 96-well black microplate.
 - Fluorescence microplate reader.
- Procedure:
 - Prepare a working solution of **diethylumbelliferyl phosphate** by diluting the stock solution in the assay buffer to the desired final concentration (e.g., 100 μ M).
 - Pipette the enzyme solution and the assay buffer into the wells of the microplate.

- Initiate the reaction by adding the **diethylumbelliferyl phosphate** working solution to the wells.
- Incubate the plate at a constant temperature (e.g., 37°C).
- Measure the fluorescence intensity at regular intervals using an excitation wavelength of approximately 370 nm and an emission wavelength of approximately 450 nm (optimal wavelengths may need to be determined empirically based on the specific buffer and instrument used).
- The rate of the enzymatic reaction is determined by the linear increase in fluorescence over time.
- A standard curve using known concentrations of 4-methylumbelliferone should be prepared to convert the fluorescence units into the amount of product formed.

Biological Activity and Signaling Pathways

Diethylumbelliferyl phosphate is a known inhibitor of cholesterol esterase, which plays a critical role in cellular cholesterol metabolism and steroid hormone production. By inhibiting this enzyme, DEUP can block the hydrolysis of cholesteryl esters, thereby reducing the intracellular pool of free cholesterol available for steroidogenesis. This inhibitory action affects the transport of cholesterol into the mitochondria, a key step in the synthesis of steroid hormones.^{[1][2]}



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Diagram 3: Inhibition of steroidogenesis by **Diethylumbelliferyl Phosphate**.

Conclusion

Diethylumbelliferyl phosphate is a versatile and highly sensitive fluorogenic substrate and inhibitor for cholesterol esterase and other lipases. Its synthesis, while requiring careful handling of organophosphorus reagents, is achievable through established chemical routes. The well-characterized fluorescence properties of its hydrolysis product, 4-methylumbelliferone, allow for the development of robust and continuous enzymatic assays. This makes DEUP an invaluable tool for researchers in biochemistry, cell biology, and drug discovery who are investigating lipid metabolism and related enzymatic pathways.

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